molecular formula C6H11NO3S B11721812 2-Cyano-2,2-dimethylethyl methanesulfonate

2-Cyano-2,2-dimethylethyl methanesulfonate

Cat. No.: B11721812
M. Wt: 177.22 g/mol
InChI Key: XMHFZVYKNRRPMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2,2-dimethylethyl methanesulfonate typically involves the reaction of 2-cyano-2,2-dimethylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2,2-dimethylethyl methanesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyano-2,2-dimethylethyl methanesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to modify other molecules by introducing the 2-cyano-2,2-dimethylethyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2,2-dimethylethyl methanesulfonate is unique due to the presence of two methyl groups on the ethyl chain, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

(2-cyano-2-methylpropyl) methanesulfonate

InChI

InChI=1S/C6H11NO3S/c1-6(2,4-7)5-10-11(3,8)9/h5H2,1-3H3

InChI Key

XMHFZVYKNRRPMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COS(=O)(=O)C)C#N

Origin of Product

United States

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